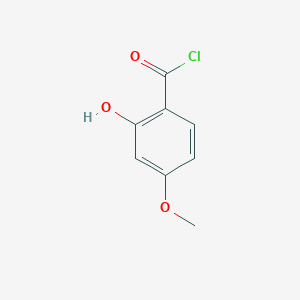

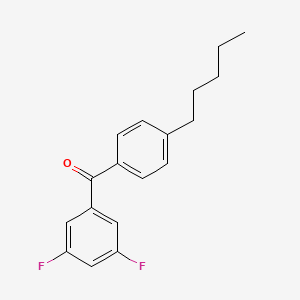

3,5-Difluoro-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

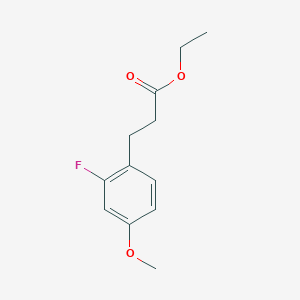

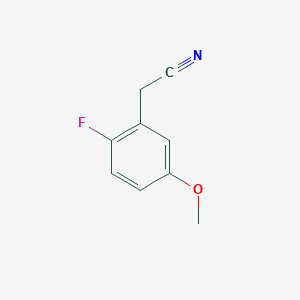

3,5-Difluoro-4'-n-pentylbenzophenone (3,5-DFB) is a synthetic chemical compound belonging to the benzophenone family. It is a versatile compound with a wide range of applications in the field of synthetic organic chemistry. 3,5-DFB has been used in a variety of laboratory experiments and research studies for its unique properties and versatile applications.

Applications De Recherche Scientifique

X-ray Diffraction and Synthesis of Polymers

The compound 3,5-difluoro-4'-n-pentylbenzophenone has been utilized in the field of X-ray crystallography. For instance, its derivative, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, was analyzed using X-ray structure analysis. This analysis revealed significant details about its molecular structure, which included Type I and Type II C–I∙∙∙I–C halogen bonding interactions and Ar–H∙∙∙π interactions. These findings have implications for the synthesis of monomers used in linear and network polymers (Peloquin et al., 2019).

Fluorescent pH Probes

Another application of 3,5-difluoro-4'-n-pentylbenzophenone derivatives is in the development of fluorescent pH probes. A study synthesized new derivatives of BODIPY dyes with variations at positions 3 and 5, demonstrating their utility as pH sensors in aqueous solutions. These compounds showed a large fluorescent enhancement with changes in acidity, making them valuable for pH-sensitive applications (Baruah et al., 2005).

Photophysical Behavior Characterization

The photophysical behavior of certain derivatives of 3,5-difluoro-4'-n-pentylbenzophenone, particularly those involving DFHBI and its analogs, has been extensively studied. These derivatives exhibit weak fluorescence in liquid solvents, and their fluorescence signals are significantly enhanced when photoisomerization is impeded. This characteristic makes them suitable for applications in RNA imaging and other fluorescence-based studies (Santra et al., 2019).

Sensory Properties to Fluoride Anion

3,5-Difluoro-4'-n-pentylbenzophenone derivatives have also been investigated for their sensory properties, particularly towards fluoride anions. For example, a study on highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated their ability to bind selectively to fluoride anion, indicating potential applications in fluoride ion detection and sensory technology (Ding & Day, 2006).

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2O/c1-2-3-4-5-13-6-8-14(9-7-13)18(21)15-10-16(19)12-17(20)11-15/h6-12H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFLZBJZFWEVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4'-n-pentylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)